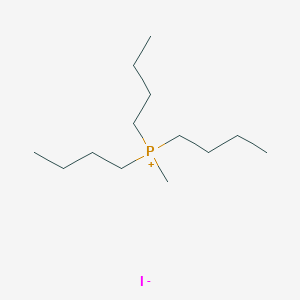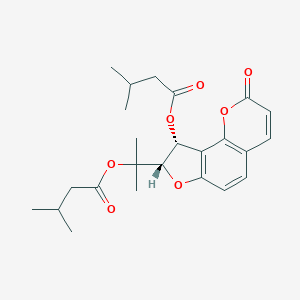
Tributylmethylphosphonium Iodide
Overview
Description
Tributylmethylphosphonium Iodide is a chemical compound with the molecular formula C13H30IP and a molecular weight of 344.26 g/mol . It is characterized by its tributylmethylphosphonium cation and iodide anion. This compound is known for its applications in organic synthesis and catalysis .
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a manner that is dependent on the specific biochemical context .
Biochemical Pathways
Given its chemical structure, it may interact with a variety of biochemical pathways .
Pharmacokinetics
It is known to be soluble in methanol , which may influence its bioavailability.
Action Environment
The action, efficacy, and stability of Tributylmethylphosphonium Iodide may be influenced by various environmental factors. For instance, it should be stored under inert gas and in a cool, dry place to avoid moisture .
Biochemical Analysis
Biochemical Properties
Tributylmethylphosphonium Iodide has been shown to be effective as a catalyst for the production of butenolides from tert-butyl isocyanate and an alkene, such as propene or ethylene . This reaction system also produces chlorinated impurities, which are removed by adding a solid absorbent such as silica gel .
Molecular Mechanism
It is known to react with hydrogen fluoride to form tributylmethylphosphonium chloride and hydrogen gas
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributylmethylphosphonium Iodide can be synthesized through the reaction of tributylphosphine with methyl iodide . The reaction typically involves mixing the reactants in a suitable solvent, such as methanol, under controlled temperature conditions. The product is then purified through recrystallization or other suitable methods to achieve high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. The compound is often produced in bulk quantities and stored under inert gas to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Tributylmethylphosphonium Iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen fluoride, which reacts to form tributylmethylphosphonium chloride and hydrogen gas . The reaction conditions, such as temperature and solvent, can be varied to control the reaction rate and yield.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with tert-butyl isocyanate and an alkene can produce butenolides .
Scientific Research Applications
Tributylmethylphosphonium Iodide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Tributylphosphine: Similar in structure but lacks the methyl group.
Methyltributylphosphonium Chloride: Similar but with a chloride anion instead of iodide.
Uniqueness
Tributylmethylphosphonium Iodide is unique due to its specific combination of the tributylmethylphosphonium cation and iodide anion, which imparts distinct chemical properties and reactivity. Its ability to act as a phase-transfer catalyst and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
tributyl(methyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30P.HI/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZMYANQLOCZOB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](C)(CCCC)CCCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375025 | |
| Record name | Tributyl(methyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1702-42-7 | |
| Record name | Tributylmethylphosphonium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1702-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, tributylmethyl-, iodide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001702427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1702-42-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonium, tributylmethyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tributyl(methyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylmethylphosphonium Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tributylmethylphosphonium Iodide affect the electrochemical behavior of food dyes like Brilliant Blue FCF?
A1: The addition of this compound to a solution of Brilliant Blue FCF causes noticeable shifts in its peak potential during differential pulse polarography. [] This effect is particularly pronounced in acidic media, where large negative potential shifts are observed. [] This interaction suggests that this compound can influence the electrochemical reduction process of Brilliant Blue FCF, likely through electrostatic interactions or changes in the solution properties.
Q2: Can this compound be used to differentiate between different food dyes?
A2: Yes, the research indicates that this compound can be a useful tool for distinguishing between certain food dyes. [] While it causes negative potential shifts in the polarograms of Brilliant Blue FCF, Tartrazine, and Yellow 2G, the magnitude and direction of these shifts vary depending on the dye and the pH of the solution. [] For example, Tartrazine exhibits smaller negative shifts in acidic and alkaline conditions compared to intermediate pH values, while Yellow 2G shows large negative shifts in both acidic and alkaline environments. [] Additionally, the peak current, another important parameter in polarography, is affected differently for each dye, further aiding in their identification. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)













